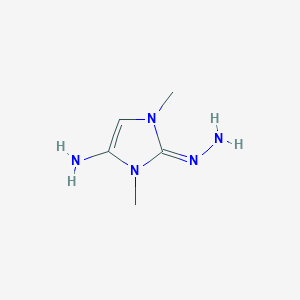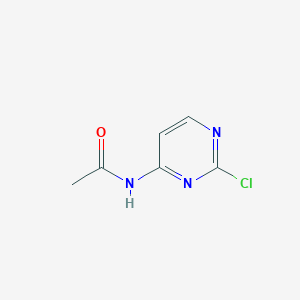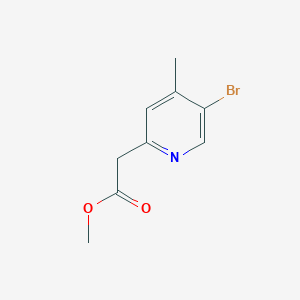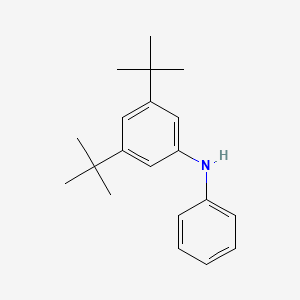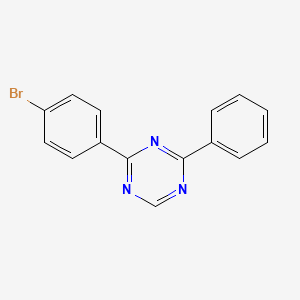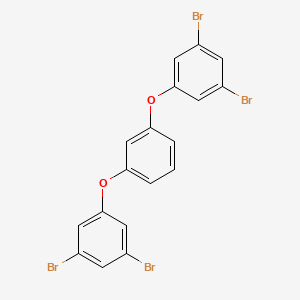
1,3-Bis(3,5-dibromophenoxy)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3,5-dibromophenoxy)-benzene is an organic compound characterized by the presence of two 3,5-dibromophenoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3,5-dibromophenoxy)-benzene can be synthesized through a multi-step process involving the bromination of phenol derivatives followed by etherification. The general synthetic route involves:
Bromination: Phenol is brominated using bromine in the presence of a catalyst such as iron(III) bromide to produce 3,5-dibromophenol.
Etherification: The 3,5-dibromophenol is then reacted with 1,3-dihydroxybenzene in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3,5-dibromophenoxy)-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the phenoxy groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenoxy groups.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the bromine atoms to hydrogen.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1,3-Bis(3,5-dimethoxyphenoxy)-benzene.
Scientific Research Applications
1,3-Bis(3,5-dibromophenoxy)-benzene has several applications in scientific research:
Materials Science: It is used in the synthesis of polymers and advanced materials due to its ability to form stable, high-performance compounds.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Biological Studies: It serves as a model compound in studies of brominated organic molecules and their interactions with biological systems.
Industrial Applications: The compound is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,3-Bis(3,5-dibromophenoxy)-benzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3,5-dichlorophenoxy)-benzene: Similar in structure but with chlorine atoms instead of bromine.
1,3-Bis(3,5-difluorophenoxy)-benzene: Contains fluorine atoms, offering different reactivity and properties.
1,3-Bis(3,5-diiodophenoxy)-benzene: Iodine atoms provide unique characteristics compared to bromine.
Uniqueness
1,3-Bis(3,5-dibromophenoxy)-benzene is unique due to the presence of bromine atoms, which confer specific reactivity and properties such as increased molecular weight and potential for halogen bonding. These characteristics make it particularly useful in applications requiring high stability and specific interactions.
Properties
Molecular Formula |
C18H10Br4O2 |
|---|---|
Molecular Weight |
577.9 g/mol |
IUPAC Name |
1,3-dibromo-5-[3-(3,5-dibromophenoxy)phenoxy]benzene |
InChI |
InChI=1S/C18H10Br4O2/c19-11-4-12(20)7-17(6-11)23-15-2-1-3-16(10-15)24-18-8-13(21)5-14(22)9-18/h1-10H |
InChI Key |
DIYHRORAZOVHAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Br)Br)OC3=CC(=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethylpropanoyloxymethyl 7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12813482.png)

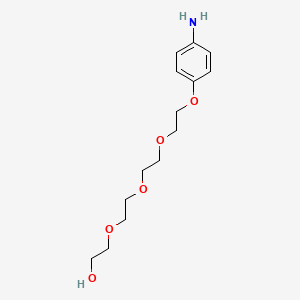
![tert-Butyl (S)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12813496.png)

![methyl (E)-2-[(3S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B12813510.png)
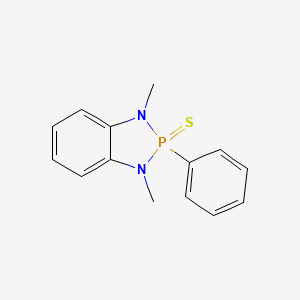

![Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester](/img/structure/B12813529.png)
